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Abstract
This document provides a detailed protocol for the synthesis of 4,5-Diamino-2,6-
dimercaptopyrimidine, a heterocyclic compound with potential applications in medicinal

chemistry and drug development. The synthesis is a two-step process commencing with the

preparation of the key intermediate, 4,5-diaminouracil, followed by a thionation reaction to yield

the final product. This protocol is designed to be a comprehensive guide for researchers,

offering detailed experimental procedures, data presentation, and visualizations to ensure

reproducibility and clarity.

Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse

biological activities. The introduction of amino and mercapto functional groups to the pyrimidine

core can modulate the compound's physicochemical properties and biological targets. 4,5-
Diamino-2,6-dimercaptopyrimidine is a multifunctionalized pyrimidine with potential as a

scaffold in the design of novel therapeutic agents. The following protocol outlines a reliable

synthetic route to this compound.

Synthesis Pathway Overview
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The synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine is achieved through a two-step

process. The first step involves the synthesis of 4,5-diaminouracil hydrochloride from ethyl

cyanoacetate and urea, which proceeds via cyclization, nitrosation, and subsequent reduction.

The second step is the thionation of 4,5-diaminouracil using a suitable thionating agent, such

as Lawesson's reagent or phosphorus pentasulfide, to replace the carbonyl oxygens with

sulfur.

Ethyl Cyanoacetate + Urea 4,5-Diaminouracil
(4,5-Diamino-2,6-dihydroxypyrimidine)

Cyclization,
Nitrosation,
Reduction 4,5-Diamino-2,6-dimercaptopyrimidine

Thionation
(Lawesson's Reagent or P4S10)

Click to download full resolution via product page

Caption: Overall synthetic pathway for 4,5-Diamino-2,6-dimercaptopyrimidine.

Experimental Protocols
Step 1: Synthesis of 4,5-Diaminouracil Hydrochloride
This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials and Reagents:
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

Sodium Na 22.99 39.4 g 1.72

Absolute Ethanol C2H5OH 46.07 1 L -

Ethyl

Cyanoacetate
C5H7NO2 113.12 91.5 mL (97.2 g) 0.86

Urea CH4N2O 60.06 51.5 g 0.86

Glacial Acetic

Acid
C2H4O2 60.05 As needed -

Sodium Nitrite NaNO2 69.00 64.8 g 0.94

Sodium

Hydrosulfite
Na2S2O4 174.11 ~250 g ~1.44

Concentrated

HCl
HCl 36.46 ~100-200 mL -

Acetone C3H6O 58.08 As needed -

Procedure:

Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a reflux

condenser and a mechanical stirrer, add 1 L of absolute ethanol. Carefully add 39.4 g of

sodium in small portions.

Cyclization: After all the sodium has dissolved, cool the solution and add 91.5 mL of ethyl

cyanoacetate and 51.5 g of urea. Heat the mixture to reflux with vigorous stirring for 4 hours.

Hydrolysis and Neutralization: Add 1 L of hot (80 °C) water to the reaction mixture and

resume stirring until the solid dissolves. Heat at 80 °C for 15 minutes and then neutralize

with glacial acetic acid.

Nitrosation: Add an additional 75 mL of glacial acetic acid, followed by the cautious addition

of a solution of 64.8 g of sodium nitrite in 70 mL of water. The red nitroso compound will

precipitate.
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Reduction: Filter the nitroso compound and transfer the moist solid back to the flask. Add

430 mL of warm water (50 °C). While stirring and heating on a steam bath, add solid sodium

hydrosulfite in portions until the red color disappears completely. Add an additional 30 g of

sodium hydrosulfite and continue stirring for 15 minutes.

Isolation of Bisulfite Adduct: Cool the mixture and filter the tan-colored diaminouracil bisulfite.

Wash with water and partially dry.

Formation of Hydrochloride Salt: Transfer the bisulfite adduct to a 1-liter flask and add

enough concentrated hydrochloric acid (100-200 mL) to allow for mechanical stirring. Heat

the slurry on a steam bath with stirring for 1 hour in a fume hood.

Final Product Isolation: Filter the resulting tan-colored 4,5-diaminouracil hydrochloride, wash

thoroughly with acetone, and dry in a vacuum oven over phosphorus pentoxide.

Expected Yield: 104–124 g (68–81%).[1]

Step 2: Synthesis of 4,5-Diamino-2,6-
dimercaptopyrimidine
This step involves the thionation of 4,5-diaminouracil. Two alternative reagents are provided:

Lawesson's reagent and phosphorus pentasulfide.

Method A: Thionation using Lawesson's Reagent

Materials and Reagents:
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity
(Example)

Moles
(Example)

4,5-

Diaminouracil

Hydrochloride

C4H7N4O2Cl 178.58 17.9 g 0.1

Lawesson's

Reagent
C14H14O2P2S4 404.47 40.4 g 0.1

Anhydrous

Toluene or

Dioxane

- - 500 mL -

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend

17.9 g of 4,5-diaminouracil hydrochloride in 500 mL of anhydrous toluene or dioxane.

Add 40.4 g of Lawesson's reagent to the suspension.

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature. The product is expected

to precipitate.

Filter the solid product and wash with cold toluene and then with a small amount of diethyl

ether.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water or DMF/water.

Method B: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

Materials and Reagents:
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity
(Example)

Moles
(Example)

4,5-

Diaminouracil

Hydrochloride

C4H7N4O2Cl 178.58 17.9 g 0.1

Phosphorus

Pentasulfide
P4S10 444.55 22.2 g 0.05

Anhydrous

Pyridine or

Tetralin

- - 300 mL -

Procedure:

In a round-bottom flask, suspend 17.9 g of 4,5-diaminouracil hydrochloride and 22.2 g of

phosphorus pentasulfide in 300 mL of anhydrous pyridine or tetralin.

Heat the mixture to reflux with stirring for 6-8 hours.

Cool the reaction mixture and pour it carefully onto crushed ice.

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

The precipitated solid is collected by filtration, washed with water, and dried.

Purify the crude product by recrystallization.

Data Summary
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Physical State
Melting Point
(°C)

4,5-

Diaminouracil

Hydrochloride

C4H7N4O2Cl 178.58 Tan solid
>300

(decomposes)

4,5-Diamino-2,6-

dimercaptopyrimi

dine

C4H6N4S2 174.25 Yellow powder
>300

(decomposes)

Visualizations
Caption: Workflow for the synthesis of 4,5-Diaminouracil Hydrochloride.

4,5-Diaminouracil Thionation Reaction
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Caption: Workflow for the thionation of 4,5-Diaminouracil.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Sodium is highly reactive with water; handle with extreme care.

Phosphorus pentasulfide and Lawesson's reagent can release toxic hydrogen sulfide upon

contact with moisture. Handle in a dry atmosphere.

Concentrated acids are corrosive and should be handled with care.

Disclaimer
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This protocol is intended for use by trained laboratory personnel. The user is solely responsible

for all safety precautions and for verifying the appropriateness of this protocol for their specific

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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